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Compound of Interest |

4-Chloro-2-cyclopropylpyrimidin-5-
Compound Name:
amine
CAS No.: 1255099-31-0
Cat. No.: B3032215
. J

Core Scaffold for Kinase Inhibitor Discovery & Medicinal Chemistry

Executive Summary

4-Chloro-2-cyclopropylpyrimidin-5-amine (CAS: 1255099-31-0) is a high-value heterocyclic
intermediate primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK,
PLK, and Aurora kinase families). Its structural utility lies in its trifunctional nature:

o C5-Amine: Serves as a nucleophilic handle for amide/urea coupling, typically engaging the
kinase hinge region.

o C4-Chloride: A highly reactive electrophile for SNAr displacements, allowing the attachment
of "tail" moieties to solubilize the molecule or probe hydrophobic pockets.

o C2-Cyclopropyl: A lipophilic, metabolic stability-enhancing motif that fills specific hydrophobic
sub-pockets (e.g., the ribose binding pocket or gatekeeper regions) without the rotatable
bond penalty of an isopropy! or propyl group.

This guide details the synthesis, reactivity profile, and handling protocols for this compound,
emphasizing the critical regiochemical control required during its preparation.

Chemical Identity & Properties
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Property Specification

IUPAC Name 4-Chloro-2-cyclopropylpyrimidin-5-amine
CAS Number 1255099-31-0

Molecular Formula C7HsCIN3

Molecular Weight 169.61 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, MeOH; sparingly

Solubility ]
soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~2.0 (Aniline NH2)
Storage 2-8°C, Inert atmosphere (Ar/Nz), Light sensitive

Synthetic Pathway & Mechanism|[1]

The synthesis of 4-chloro-2-cyclopropylpyrimidin-5-amine requires a convergent approach,
building the pyrimidine ring from acyclic precursors to ensure the correct placement of the
cyclopropyl group. The "Expert" route avoids the low-yielding direct cyclopropanation of pre-
formed pyrimidines.

Retrosynthetic Analysis

The target is best accessed via 4,6-dichloro-2-cyclopropylpyrimidin-5-amine, followed by a
regioselective hydrodechlorination. The dichloro-amine precursor is derived from the nitration
and chlorination of 2-cyclopropyl-4,6-dihydroxypyrimidine.

Step-by-Step Synthesis Protocol
Step 1: Ring Construction (Condensation)

o Reagents: Cyclopropanecarboxamidine hydrochloride + Diethyl malonate.

» Conditions: NaOEt (3.0 eq), EtOH, Reflux, 6-12 h.
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e Mechanism: Double nucleophilic acyl substitution. The amidine nitrogen attacks the ester
carbonyls, cyclizing to form 2-cyclopropylpyrimidine-4,6-diol (tautomerizes to the dione).

« Critical Insight: Use anhydrous conditions. Water generated during condensation can
hydrolyze the ester, lowering yields.

Step 2: Nitration
* Reagents: Fuming HNOs, Glacial Acetic Acid.

o Conditions: 15-20°C (controlled addition).
e Product:2-cyclopropyl-5-nitro-4,6-dihydroxypyrimidine.

» Safety Note: The reaction is exothermic. Maintain temperature <25°C to prevent oxidative
ring opening.

Step 3: Chlorination (Vilsmeier-Haack Type)

o Reagents: POCIs (excess), N,N-Diethylaniline (cat.).
o Conditions: Reflux (100-110°C), 4 h.
e Product:4,6-dichloro-2-cyclopropyl-5-nitropyrimidine.

» Troubleshooting: If the product is an oil, it may retain POCIs. Quench carefully into ice-
water/NH4OH to precipitate the solid.

Step 4: Nitro Reduction (Chemoselective)
o Reagents: Fe powder, NH4Cl, EtOH/H20 (3:1).

» Conditions: 70°C, 2 h.
e Product:4,6-dichloro-2-cyclopropylpyrimidin-5-amine.

o Expert Caution:Do NOT use Pd/C + Hz. Catalytic hydrogenation will strip the chlorine atoms
(hydrodehalogenation) and potentially open the cyclopropyl ring. Iron/Ammonium Chloride is
mild and preserves the C-Cl bonds.
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Step 5: Selective Dechlorination (The Key Step)
e Reagents: Zn dust, NH4OH (aq), MeOH/THF.

o Conditions: 0°C to RT, monitored strictly by LCMS.

e Mechanism: Zinc inserts into the C-Cl bond. The 4-position is more electron-deficient and
sterically accessible than the 2-position (which is blocked by the cyclopropyl) or the 6-
position (equivalent to 4 in the symmetric precursor).

o Result: Removal of one chlorine atom to yield 4-chloro-2-cyclopropylpyrimidin-5-amine.

Visualization: Synthesis Workflow

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway from acyclic precursors to the target scaffold. Note the
critical differentiation in reduction methods to preserve the halogen.

Reactivity & Functionalization Profile

The chemical behavior of 4-chloro-2-cyclopropylpyrimidin-5-amine is defined by the
interplay between the electron-donating amine and the electron-withdrawing chloro-pyrimidine
core.

Regioselective SNAr (C4 Position)

The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the
nitrogen atoms in the pyrimidine ring.

e Nucleophiles: Primary/Secondary amines, Phenols, Thiols.
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Conditions: DIPEA/TEA in n-Butanol or DMF at 80—100°C.

Self-Validation: The reaction can be monitored by the disappearance of the characteristic UV
shoulder of the chloro-pyrimidine.

Side Reactions: Over-heating may lead to displacement of the cyclopropyl group (rare) or
polymerization if the nucleophile is difunctional.

Amine Functionalization (C5 Position)

The C5-amine is less nucleophilic than a standard aniline due to the electron-deficient

pyrimidine ring.

Acylation: Requires activated esters (HATU, acid chlorides) and pyridine bases.

Urea Formation: Reacts cleanly with isocyanates or via triphosgene activation to form hinge-
binding urea motifs common in kinase inhibitors (e.g., analogous to the Imatinib binding
mode).

Experimental Protocol: SNAr Displacement
(Example)

Objective: Derivatization of the C4-Cl with a morpholine tail (Self-validating test reaction).

Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-2-cyclopropylpyrimidin-5-amine
(2.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

Addition: Add DIPEA (2.5 eq) followed by Morpholine (1.2 eq).

Reaction: Heat to 80°C under N2 for 4 hours.

Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should
disappear, replaced by a more polar spot (Rf ~0.3).

Workup: Dilute with water (20 mL), extract with EtOAc (3x). Wash organics with brine to
remove DMF. Dry over Naz2SOa.

Yield: Expect >85% yield of the 4-morpholino derivative.
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Safety & Handling

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE
(Category 3).

POCIs Residues: If synthesizing in-house, ensure the intermediate is free of phosphoryl
chloride, which reacts violently with moisture.

Cyclopropyl Stability: The cyclopropyl ring is generally stable to base and nucleophiles but
can open under strong acid catalysis (e.g., neat H2SOa4) or vigorous hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-cyclopropylpyrimidin-5-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032215#introduction-to-4-chloro-2-
cyclopropylpyrimidin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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